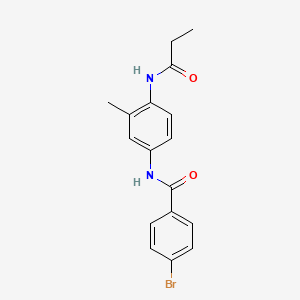

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O2. It is a brominated benzamide derivative, which is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide typically involves a multi-step process starting from commercially available precursors. One common method involves the bromination of a suitable benzamide precursor using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

Bromination: Br2/FeBr3

Amidation: Propionyl chloride (C3H5ClO) in the presence of a base such as triethylamine (C6H15N)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzamides .

Scientific Research Applications

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propionamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-N-(4-bromo-3-methylphenyl)benzamide

- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

- 4-Bromo-N-(4-bromobenzoyl)aminomethylbenzamide

Uniqueness

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is unique due to the presence of both the bromine atom and the propionamide group, which confer specific chemical and biological properties not found in other similar compounds. This makes it particularly valuable in research applications where these properties are desired .

Biological Activity

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various cancer cell lines and its interactions with specific molecular targets. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bromobenzamide structure with a propionamide substituent, which influences its biological properties. The presence of the bromine atom and the propionamide group are crucial for its activity against certain biological targets.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, primarily through its role as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). This receptor is implicated in various cancers, including non-small cell lung cancer (NSCLC).

- Inhibition of FGFR1 : The compound acts as an FGFR1 inhibitor, disrupting signaling pathways that promote cancer cell proliferation. Studies have shown that it induces apoptosis in NSCLC cell lines with FGFR1 amplification.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2 phase in affected cell lines, which is critical for preventing tumor growth.

- Molecular Interactions : Molecular docking studies indicate that the compound forms multiple hydrogen bonds with FGFR1, enhancing its binding affinity and effectiveness as an inhibitor.

Efficacy in Cancer Models

A series of studies have evaluated the efficacy of this compound in various cancer models:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H520 | 1.36 | FGFR1 inhibition |

| NCI-H1581 | 1.25 | Apoptosis induction |

| NCI-H226 | 2.31 | Cell cycle arrest (G2 phase) |

| NCI-H460 | 2.14 | Inhibition of ERK phosphorylation |

| NCI-H1703 | 1.85 | Disruption of PLCγ1 signaling |

These findings suggest that the compound has a promising profile as a therapeutic agent against FGFR1-driven cancers.

Study 1: Evaluation in NSCLC Models

In a pivotal study published in PubMed, researchers synthesized derivatives of benzamide and evaluated their effects on NSCLC cell lines. The study found that this compound significantly inhibited cell viability and induced apoptosis in five different NSCLC lines with FGFR1 amplification .

Study 2: Molecular Docking Analysis

A molecular docking analysis revealed that the compound binds effectively to the active site of FGFR1, forming six hydrogen bonds, which is indicative of strong ligand-receptor interactions . This study underscored the importance of structural features in enhancing biological activity.

Safety and Toxicity

While the compound shows promising anti-cancer activity, safety profiles must also be considered. Preliminary toxicity assessments suggest that it exhibits acceptable safety margins; however, further studies are necessary to fully elucidate its pharmacokinetics and long-term effects.

Properties

Molecular Formula |

C17H17BrN2O2 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

4-bromo-N-[3-methyl-4-(propanoylamino)phenyl]benzamide |

InChI |

InChI=1S/C17H17BrN2O2/c1-3-16(21)20-15-9-8-14(10-11(15)2)19-17(22)12-4-6-13(18)7-5-12/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21) |

InChI Key |

TYQYWZLPDQWGAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.